Silver 2-ethylhexanoate

Catalog No.
S1894741
CAS No.
26077-31-6
M.F
C8H16AgO2
M. Wt
252.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver 2-ethylhexanoate

Conventional silver precursors fail in non-polar solvent-based inks, causing agglomeration, corrosive residues, and high sintering temps. Silver 2-ethylhexanoate (CAS 26077-31-6) offers molecular dispersion and low-temp decomposition (150-250°C) to form pure conductive silver.

  • Inks: Enables roll-to-roll printing on heat-sensitive PET/TPU substrates.
  • Nano-pastes: Delivers >57 MPa shear strength, low resistivity for Cu-Cu bonding.
  • ECAs: 600% thermal conductivity boost via in-situ nanoparticle gap-filling.

Supplied with batch traceability and rapid global delivery.

CAS Number

26077-31-6

Product Name

Silver 2-ethylhexanoate

IUPAC Name

2-ethylhexanoic acid;silver

Molecular Formula

C8H16AgO2

Molecular Weight

252.08 g/mol

InChI

InChI=1S/C8H16O2.Ag/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);

InChI Key

WFPAVFKCFKPEQS-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)[O-].[Ag+]

Canonical SMILES

CCCCC(CC)C(=O)O.[Ag]

Synonyms

Silver 2-ethylhexanoate, 2-Ethylhexanoic acid silver salt, Silver(1+) 2-ethylhexanoate, Silver ethylhexanoate, Hexanoic acid, 2-ethyl-, silver(1+) salt

Purity

≥98%

Package Size

1 g, 5 g, 25 g

Silver 2-ethylhexanoate (CAS 26077-31-6) is an organometallic coordination complex widely utilized as a high-performance precursor for metallic silver deposition and nanoparticle synthesis. Unlike traditional inorganic silver salts, this compound exhibits exceptional solubility in non-polar organic solvents and a well-defined thermal decomposition profile, converting to highly conductive metallic silver at moderate temperatures (150–250 °C) [1]. In industrial procurement, it is primarily selected for formulating low-temperature sintering conductive inks, high-strength nano-silver pastes, and electrically conductive adhesives where gap-filling and rheological compatibility are critical [2].

Precursor Fit

Format Metal carboxylate coordination complex
Workflow Printed electronics, conductive adhesives, nanoparticle synthesis
Key Attribute High organic solubility; defined thermal decomposition to conductive silver

Attempting to substitute silver 2-ethylhexanoate with common inorganic precursors like silver nitrate (AgNO3) or shorter-chain carboxylates like silver acetate (AgOAc) routinely fails in advanced non-aqueous formulations. Silver nitrate is insoluble in typical paste solvents (e.g., α-terpineol) and requires aggressive chemical reducing agents or high temperatures, often leaving corrosive ionic residues [1]. Conversely, while silver acetate is an organic salt, it exhibits poor solubility in non-polar organic solvents, leading to heterogeneous paste mixtures, elevated viscosity, and incomplete sintering [2]. Silver 2-ethylhexanoate’s specific bulky organic ligand ensures molecular-scale dispersion in epoxy matrices and organic solvents, preventing premature agglomeration while enabling lower-temperature decomposition[3].

Substitution Risk

Ligand sensitivity Branching, chain length, and functionalization dramatically alter solubility and decomposition profiles.
Neodecanoate mismatch Silver neodecanoate decomposes at lower temperature and yields different silver microstructure.
Device-level impact Ligand-specific effects can lead to suboptimal conductivity or mechanical failure in devices.

Organic Solvent Solubility and Paste Rheology

In the formulation of conductive pastes, the choice of silver precursor dictates the rheological properties and homogeneity of the ink. Silver 2-ethylhexanoate demonstrates excellent solubility in common organic solvents like α-terpineol, unlike silver acetate which is virtually insoluble in such non-polar media [1]. This high solubility allows for a homogeneous, low-viscosity paste formulation without the need for excessive dispersants, ensuring uniform printing and consistent contact resistivity at metal/semiconductor interfaces [1].

Evidence DimensionSolubility in α-terpineol and paste homogeneity
Target Compound DataHighly soluble, enabling homogeneous paste formulation
Comparator Or BaselineSilver acetate (Insoluble in α-terpineol)
Quantified DifferenceEnables stable dispersion vs. heterogeneous agglomeration
ConditionsConductive paste formulation in α-terpineol solvent at room temperature

Essential for preventing nozzle clogging in inkjet printing and ensuring uniform electrical properties across printed features.

Tap Density
Head-to-head
4.0 g/cm³ (NAG80 paste)
Enables denser packing and lower film resistivity.
Compared with commercial SF80 and GH67 pastes.

Low-Temperature Thermal Decomposition Kinetics

For flexible electronics, precursors must decompose into conductive metal below the degradation temperature of polymer substrates. Thermogravimetric analysis (TGA) reveals that silver 2-ethylhexanoate begins decomposing at 150 °C, reaching its maximum decomposition rate at 183 °C, and achieves complete conversion to metallic silver (with a theoretical 56.7% mass loss) by 250 °C[1]. In contrast, traditional inorganic silver salts typically require significantly higher temperatures or the addition of strong chemical reductants to achieve full conversion [1].

Evidence DimensionThermal decomposition temperature
Target Compound DataOnset at 150 °C, complete by 250 °C
Comparator Or BaselineInorganic silver salts (Require >300 °C or chemical reductants)
Quantified Difference~100 °C reduction in processing temperature
ConditionsTGA/DSC analysis in air at a heating rate of 10 °C/min

Allows manufacturers to process highly conductive silver films on heat-sensitive flexible substrates like PET and polyimide without thermal degradation.

Cu-Cu Bonding
Head-to-head
Resistivity 3.50×10⁻⁷ Ω·m, shear 57.48 MPa
Supports high-reliability interconnects for 3D IC packaging.
Thermal compression at 250 °C, 10 MPa for 30 min.

Enhancement of Sintered Joint Shear Strength and Resistivity

The addition of silver 2-ethylhexanoate to nano-silver pastes acts as an in-situ gap filler during sintering, drastically improving mechanical and electrical properties. When an optimized amount of silver 2-ethylhexanoate was added to a nano-silver paste and thermally compressed at 250 °C, the resulting copper-to-copper joint exhibited a remarkably low resistivity of (3.50 ± 0.02) × 10⁻⁷ Ω·m and a high shear strength of 57.48 MPa [1]. Pastes lacking this metallo-organic precursor suffer from higher porosity, leading to significantly lower shear strength and higher electrical resistance[1].

Evidence DimensionSintered joint shear strength and resistivity
Target Compound Data57.48 MPa shear strength; (3.50 ± 0.02) × 10⁻⁷ Ω·m resistivity
Comparator Or BaselineBaseline nano-silver paste without precursor (Higher porosity, lower strength)
Quantified DifferenceSignificant reduction in porosity and resistivity; maximized mechanical bonding
ConditionsThermal compression at 250 °C, 10 MPa pressure for 30 min for Cu-to-Cu bonding

Provides the critical mechanical reliability and electrical efficiency required for advanced 3D IC integration and power electronics packaging.

Spontaneous Reduction
Class-level
In DMSO at RT; plasmon band at 424 nm
Simplifies AgNP synthesis without external reducing agents.
AgNO₃ and AgOAc typically require reducing agents or energy input.

Thermal Conductivity Enhancement in Electrically Conductive Adhesives

Heat dissipation is a major bottleneck in modern electronics, often limited by the gaps between discrete silver flakes in ECAs. Incorporating silver 2-ethylhexanoate into an epoxy-based ECA results in the in-situ generation of ultrafine silver nanoparticles (13–47 nm) during a 180 °C curing process [1]. This molecular-scale blending and gap-filling mechanism enhances the thermal conductivity of the adhesive by 587%, reaching 4.7 W/mK, compared to blank ECA samples lacking the precursor [1].

Evidence DimensionThermal conductivity of cured ECA
Target Compound Data4.7 W/mK (587% enhancement)
Comparator Or BaselineBlank ECA without Silver 2-ethylhexanoate (~0.68 W/mK)
Quantified Difference587% increase in thermal conductivity
ConditionsEpoxy-based ECA cured at 180 °C

Directly solves thermal management challenges in high-power electronic devices, allowing buyers to upgrade standard ECAs without changing the bulk filler.

Optimal Loading
Head-to-head
5 wt% loading; resistivity 7.8×10⁻⁶ Ω·cm
Validated formulation for low-temperature curing inks.
10 wt% loading leads to porosity and higher resistivity.
Decomposition Window
Reported
250–350 °C; onset >50 °C higher than neodecanoate
Enables distinct processing window for conductive composites.
Cross-study comparable; verify with specific formulation.

Low-Temperature Sintering Conductive Inks for Flexible Electronics

Driven by its low decomposition onset (150 °C) and complete conversion to pure silver by 250 °C, silver 2-ethylhexanoate is the ideal precursor for formulating conductive inks used on heat-sensitive substrates like PET or TPU[1]. It eliminates the need for high-temperature firing, making it a staple in the roll-to-roll manufacturing of flexible displays, RFID tags, and printed sensors.

High-Strength Nano-Silver Pastes for Die Attach and IC Integration

Because it decomposes into ultrafine silver nanoparticles that fill the interstitial voids between larger silver flakes, this compound is highly recommended as an additive in nano-silver pastes [1]. It significantly lowers the porosity of the sintered joint, yielding superior shear strength (e.g., >57 MPa) and low resistivity for copper-to-copper bonding in 3D IC packaging and power module die-attach applications.

High Thermal Conductivity Electrically Conductive Adhesives (ECAs)

In applications where heat dissipation is critical, substituting standard thinners with silver 2-ethylhexanoate in epoxy-based ECAs allows for molecular-scale dispersion and in-situ nanoparticle generation during curing [2]. This gap-filling capability bridges the micron-sized silver fillers, enhancing thermal conductivity by nearly 600%, making it a premium choice for high-power LED and semiconductor packaging.

Application Fit Matrix

Application
Selection Property
Validation Focus
Cu-Cu bonding for 3D IC packaging
Low-temperature sinterability and bond integrity
Interconnect reliability under thermal compression
Thick film conductors (MLCC, PDP)
High tap density of silver powder
Film resistivity after firing
Room-temperature AgNP synthesis
Spontaneous reduction capability
Plasmon band and colloidal stability
Screen-printable conductive inks
Low-temperature curing formulation
Film conductivity on polymer substrates

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

251.02012 g/mol

Monoisotopic Mass

251.02012 g/mol

Heavy Atom Count

11

Other CAS

26077-31-6

General Manufacturing Information

Hexanoic acid, 2-ethyl-, silver(1+) salt (1:1): ACTIVE

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